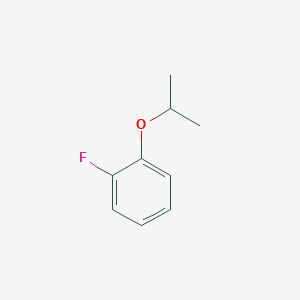

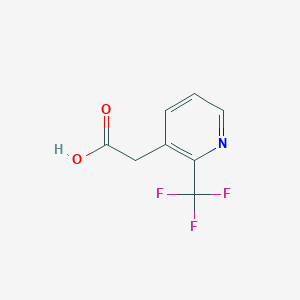

1-Fluoro-2-isopropoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Fluoro-2-isopropoxybenzene is a compound that is not directly studied in the provided papers. However, the papers do discuss various fluorobenzene derivatives and their chemical properties, which can be somewhat related to the compound . The papers cover a range of topics including the protonation of aromatic molecules, infrared spectroscopy of anionic hydrated fluorobenzenes, peptide synthesis using fluorinated reagents, and the crystal structure of fluorinated aromatic compounds .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is discussed in the context of peptide synthesis, where 2-Fluoro-1,3,5-trinitrobenzene is used as a condensing reagent for the preparation of dipeptides, including thyrotropin-releasing hormone and leucine-enkephalin . Although this does not directly relate to the synthesis of 1-Fluoro-2-isopropoxybenzene, it does provide insight into the reactivity of fluorinated aromatic compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is a subject of several studies. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋯F–C interactions, which are important for understanding the packing and interactions in solid-state structures . This information can be extrapolated to hypothesize about the potential molecular structure of 1-Fluoro-2-isopropoxybenzene.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds is highlighted in studies of protonation, where the fluoronium isomer of protonated fluorobenzene is investigated . Additionally, the reactions of fluoronitrobenzenes with sulphite and isopropoxide ions are explored, providing rate constants and Arrhenius parameters that reflect the reactivity of these compounds . These studies give a general idea of how the introduction of a fluorine atom can affect the chemical reactivity of aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are explored through various spectroscopic techniques. Infrared spectroscopy is used to investigate the structural motifs of anionic hydrated fluorobenzenes , while the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals is studied to understand the effects of chromophore aggregation and planarization . These studies provide valuable information on the spectroscopic properties and intermolecular interactions of fluorinated aromatic compounds, which could be relevant to the properties of 1-Fluoro-2-isopropoxybenzene.

Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis

1-Fluoro-2-isopropoxybenzene, by virtue of its partially fluorinated benzene structure, plays a pivotal role in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms significantly alter the electron density of the benzene ring, making these compounds weakly coordinating solvents or readily displaced ligands in metal complexes. This property is exploited in the synthesis of well-defined complexes, where the strength of binding can vary with the degree of fluorination and the pattern of substitution. Furthermore, reactions involving C-H and C-F bond activation in the presence of reactive transition metal complexes are facilitated, underlining the compound's utility in organic synthesis and catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Radiochemistry and PET Imaging

The synthesis and application of fluorine-containing radiotracers in positron emission tomography (PET) imaging significantly benefit from compounds like 1-Fluoro-2-isopropoxybenzene. These compounds serve as precursors in the development of nucleophiles for synthesizing fluorine-18 labeled esters and ethers. The ease of preparation and high yield of these nucleophiles underscore their importance in creating effective PET tracers, facilitating the study of biodistribution and potential diagnostic applications in medical imaging (Pan et al., 2013).

Polymer Chemistry

1-Fluoro-2-isopropoxybenzene derivatives are used in polymer chemistry, particularly in the end-quenching of polyisobutylene polymerizations. This process allows for direct chain-end functionalization, demonstrating the compound's versatility in modifying polymer properties. Effective quenchers like isopropoxybenzene indicate the potential for targeted chemical modifications, paving the way for the synthesis of polymers with specific end-group functionalities (Morgan, Martínez-Castro, & Storey, 2010).

Environmental Science

In environmental science, the biodegradation of fluorinated compounds, including those structurally related to 1-Fluoro-2-isopropoxybenzene, is of significant interest. Studies on microbial strains capable of degrading fluorinated benzenes shed light on the potential for bioremediation strategies to address pollution by such organic pollutants. These findings highlight the environmental relevance of understanding and harnessing microbial pathways for the degradation of fluorinated aromatic compounds (Moreira et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

1-fluoro-2-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDIOSJJYCFHRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-isopropoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)

![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)